An In-depth Technical Guide to (1-ethyl-1H-imidazol-5-yl)methanethiol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (1-ethyl-1H-imidazol-5-yl)methanethiol: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of (1-ethyl-1H-imidazol-5-yl)methanethiol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identifiers, a proposed synthetic pathway, physicochemical properties, and a discussion of its potential pharmacological relevance based on its structural motifs.
Core Identifiers and Chemical Structure
(1-ethyl-1H-imidazol-5-yl)methanethiol is a substituted imidazole containing a reactive thiol group. Its unique structure, combining the aromaticity and coordination capabilities of the imidazole ring with the nucleophilicity of the methanethiol moiety, makes it a molecule of significant interest for further investigation.
Table 1: Core Identifiers for (1-ethyl-1H-imidazol-5-yl)methanethiol
| Identifier | Value | Source |
| CAS Number | 1512265-16-5 | [1] |
| Molecular Formula | C₆H₁₀N₂S | Inferred |
| Molecular Weight | 142.22 g/mol | Inferred |
| IUPAC Name | (1-ethyl-1H-imidazol-5-yl)methanethiol | N/A |
Proposed Synthetic Pathway
The proposed synthesis involves the initial preparation of a key intermediate, 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, followed by a nucleophilic substitution with a thiolating agent.
Caption: Proposed two-step synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol.
Step 1: Synthesis of 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
The initial step involves the chlorination of the corresponding alcohol, 1-ethyl-5-(hydroxymethyl)imidazole. This transformation is a standard and well-documented procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 1-ethyl-5-(hydroxymethyl)imidazole in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂), typically 1.1 to 1.5 equivalents, dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting crude solid is 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride, which can be used in the next step without further purification.
Step 2: Synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol
The final step involves a nucleophilic substitution reaction where the chloride of the intermediate is displaced by a hydrosulfide anion to form the desired thiol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) in water or a suitable solvent to the reaction mixture. An excess of the thiolating agent is typically used to ensure complete conversion.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure (1-ethyl-1H-imidazol-5-yl)methanethiol.
Physicochemical and Spectroscopic Properties
While experimental data for (1-ethyl-1H-imidazol-5-yl)methanethiol is not extensively published, its properties can be predicted based on its structure and data from analogous compounds. Commercial suppliers may provide analytical data such as NMR, HPLC, and LC-MS upon request.[1]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Appearance | Colorless to pale yellow liquid | General appearance of thiols and imidazoles |
| Odor | Pungent, characteristic of thiols | Presence of the methanethiol group[5] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | General solubility of similar heterocyclic compounds |
| pKa | Thiol (SH) group: ~10-11 | Acidity of simple thiols[5] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the imidazole ring protons, a singlet for the methylene protons adjacent to the sulfur, and a broad singlet for the thiol proton.
-
¹³C NMR: The spectrum will display distinct signals for the carbons of the ethyl group, the imidazole ring, and the methylene carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching from the imidazole ring, and a weak S-H stretching band around 2550 cm⁻¹.[6]
Potential Applications in Drug Development
The combination of an imidazole ring and a thiol group in a single molecule suggests several potential avenues for its application in drug discovery and development. Both moieties are known to be pharmacologically significant.[7][8][9][10][11][12][13]
Caption: Potential pharmacological relevance stemming from the imidazole and thiol moieties.
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Enzyme Inhibition: The imidazole nucleus is a key component of many enzyme inhibitors, often acting as a mimic of histidine residues or a coordinator to metal ions in active sites.[14] The thiol group can also interact with enzyme active sites, for example, through covalent modification of cysteine residues or coordination to metalloenzymes.
-
Antimicrobial and Antifungal Activity: Imidazole derivatives are the cornerstone of many antifungal and antibacterial agents.[7] The introduction of a thiol group could modulate this activity or introduce new mechanisms of action.
-
Anticancer Potential: Numerous imidazole-containing compounds have been investigated for their anticancer properties.[9] The thiol group can participate in redox modulation within cancer cells, potentially leading to cytotoxic effects.
-
Metal Chelation and Antioxidant Properties: Thiols are known for their ability to chelate heavy metals and act as antioxidants by scavenging reactive oxygen species. These properties could be beneficial in various therapeutic contexts.
Safety and Handling
No specific safety data sheet (SDS) is currently available for (1-ethyl-1H-imidazol-5-yl)methanethiol. However, based on the general properties of low molecular weight thiols and imidazole derivatives, the following precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Thiols are known for their strong, unpleasant odors and can be toxic at high concentrations.[5][15] Inhalation, ingestion, and skin contact should be avoided.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
(1-ethyl-1H-imidazol-5-yl)methanethiol is a compound with significant potential for further research in medicinal chemistry and drug development. This guide provides a foundational understanding of its identity, a logical synthetic approach, and an overview of its potential properties and applications based on its constituent functional groups. As with any novel compound, further experimental validation of its synthesis, properties, and biological activity is essential.
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